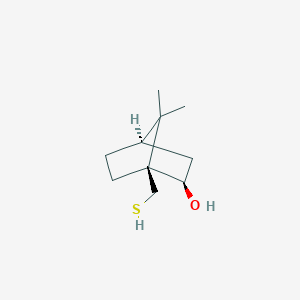
(1S)-(-)-10-Mercaptoisoborneol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-(-)-10-Mercaptoisoborneol is a chiral organosulfur compound with a unique structure that includes a mercapto group (-SH) attached to an isoborneol skeleton. This compound is known for its distinctive odor and is used in various chemical and industrial applications due to its reactivity and chiral properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-(-)-10-Mercaptoisoborneol typically involves the reduction of camphor derivatives. One common method is the reduction of 10-camphorsulfonic acid using thiol reagents under controlled conditions. The reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the desired enantiomeric purity and chemical stability.
Analyse Des Réactions Chimiques
Types of Reactions: (1S)-(-)-10-Mercaptoisoborneol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form more stable derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, NaBH4.
Substitution: Various alkyl halides and nucleophiles.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced sulfur-containing compounds.
Substitution: Substituted isoborneol derivatives.
Applications De Recherche Scientifique
(1S)-(-)-10-Mercaptoisoborneol is utilized in several scientific research fields:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its unique chiral properties.
Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (1S)-(-)-10-Mercaptoisoborneol involves its interaction with various molecular targets through its mercapto group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. The compound’s chiral nature also allows it to interact selectively with specific enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
(1R)-(+)-10-Mercaptoisoborneol: The enantiomer of (1S)-(-)-10-Mercaptoisoborneol with similar chemical properties but different biological activities.
Camphor: A structurally related compound used in various applications.
Isoborneol: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical and biological systems. Its mercapto group also provides a versatile functional handle for various chemical transformations.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and applications
Propriétés
Formule moléculaire |
C10H18OS |
|---|---|
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
(1S,2R,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3/t7-,8-,10-/m1/s1 |
Clé InChI |
PYQMNINTTPIRIT-NQMVMOMDSA-N |
SMILES isomérique |
CC1([C@@H]2CC[C@]1([C@@H](C2)O)CS)C |
SMILES canonique |
CC1(C2CCC1(C(C2)O)CS)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


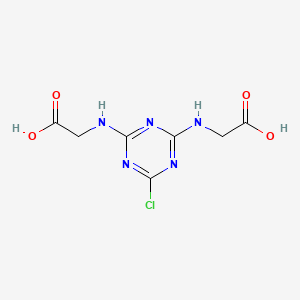
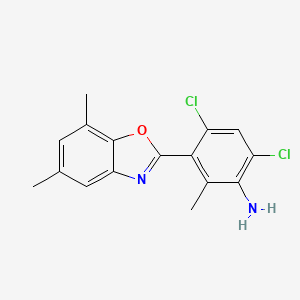
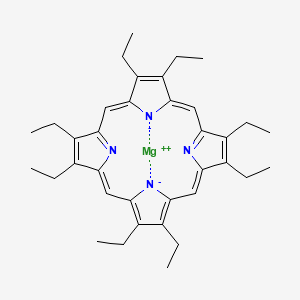
![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
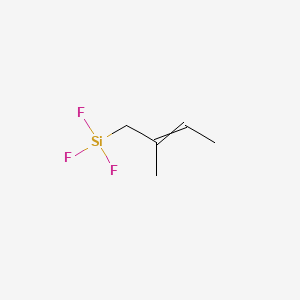
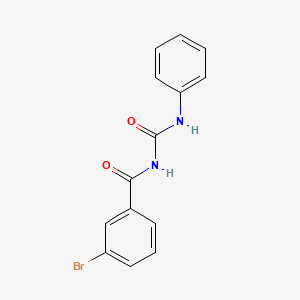
![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
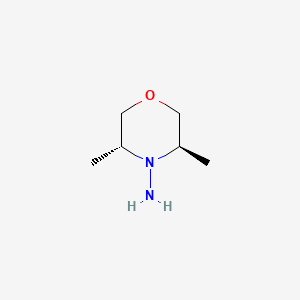
![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
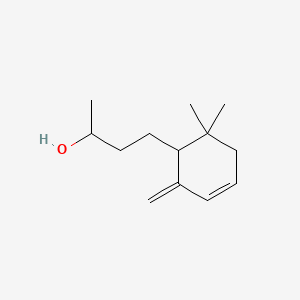
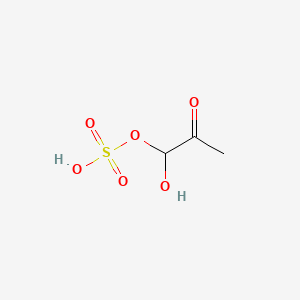
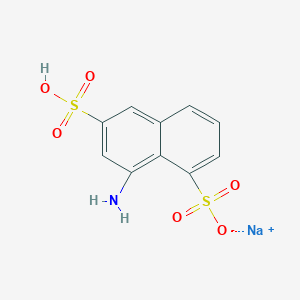
![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
